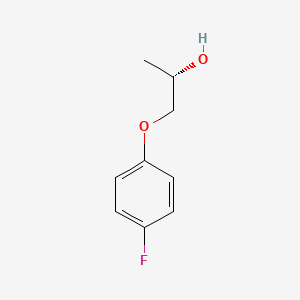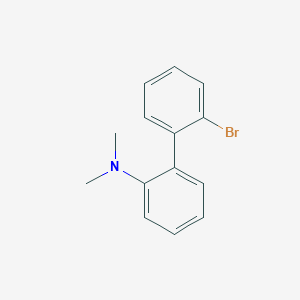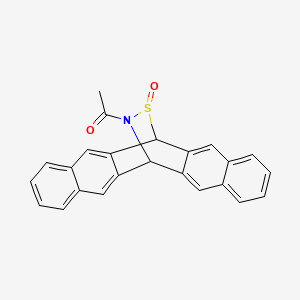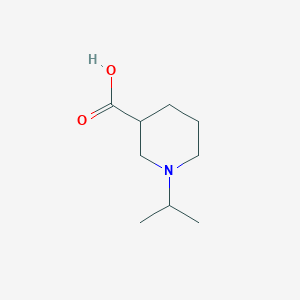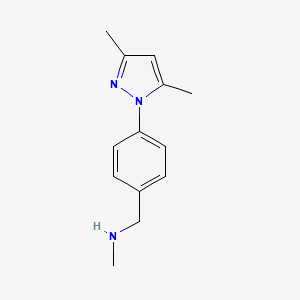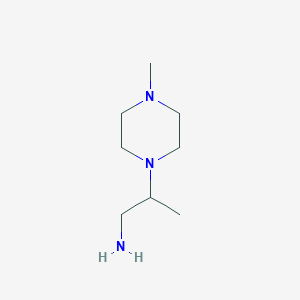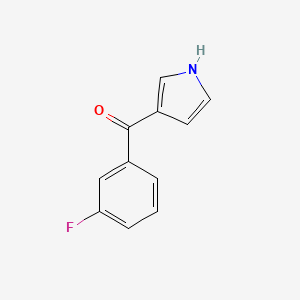
(4Z,7R,8E,10Z,12E,14E,17S,19Z)-7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dihydroxy-pentanedioic acid is a hydroxy carboxylic acid.
Scientific Research Applications
Anti-Inflammatory and Proresolving Actions
This compound, identified as a part of the docosahexaenoic acid (DHA) metabolome, plays a significant role in controlling acute inflammation and aiding its resolution. Macrophages convert DHA to potent anti-inflammatory and proresolving mediators, including various hydroxydocosahexaenoic acids, one of which closely resembles the compound . These mediators are critical in tissue homeostasis, inflammation resolution, wound healing, and host defense (Serhan et al., 2009).
Role in Healing and Tissue Regeneration
A study on diabetic wound healing demonstrated the importance of derivatives of this compound in promoting healing and angiogenesis. The research highlighted that diabetes impedes the biosynthetic pathways of such compounds, suggesting their crucial role in normal wound healing processes. Administering similar compounds improved wound healing significantly (Tian et al., 2010).
Impact on Pulmonary Fibrosis
Research involving Protectin DX, a derivative of DHA, showed that it could ameliorate bleomycin-induced pulmonary fibrosis and lung dysfunction in mice. This suggests that compounds related to DHA, such as the one , might have therapeutic potential in treating fibrotic lung diseases (Li et al., 2017).
Synthesis and Identification in Human Tissues
The compound and its derivatives have been identified in human tissues, indicating their biological significance. Their synthesis and stereochemical configuration have been established, confirming their role in biological processes like inflammation resolution and tissue repair (Winkler et al., 2016).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (4Z,7R,8E,10Z,12E,14E,17S,19Z)-7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid involves the conversion of a commercially available starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Methyl 9-(tetrahydropyran-2-yl)nonanoate", "Lithium diisopropylamide (LDA)", "Ethyl chloroformate", "Methyl 9-(bromomethyl)nonanoate", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium borohydride", "Sodium methoxide", "Methanol", "Acetic acid", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Methyl 9-(tetrahydropyran-2-yl)nonanoate is treated with LDA to form the corresponding lithium enolate.", "The lithium enolate is then reacted with ethyl chloroformate to form the corresponding carboxylic acid.", "The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride.", "The acid chloride is then reacted with methyl 9-(bromomethyl)nonanoate to form the corresponding ester.", "The ester is then reduced using sodium borohydride to form the corresponding alcohol.", "The alcohol is then oxidized using sodium periodate to form the corresponding aldehyde.", "The aldehyde is then reacted with sodium bisulfite to form the corresponding sulfonate.", "The sulfonate is then reduced using sodium borohydride to form the corresponding alcohol.", "The alcohol is then treated with sodium methoxide to form the corresponding methyl ester.", "The methyl ester is then hydrolyzed using sodium hydroxide to form the corresponding carboxylic acid.", "The carboxylic acid is then treated with methanol and acetic acid to form the corresponding methyl ester.", "The methyl ester is then hydrolyzed using hydrochloric acid to form the corresponding carboxylic acid.", "The carboxylic acid is then treated with sodium hydroxide to form the corresponding sodium salt.", "The sodium salt is then treated with sodium periodate to form the corresponding diol.", "The diol is then treated with hydrochloric acid to form the corresponding acid.", "The acid is then treated with sodium hydroxide to form the corresponding sodium salt.", "The sodium salt is then treated with sodium borohydride to form the corresponding alcohol.", "The alcohol is then treated with sodium hydroxide to form the corresponding acid.", "The acid is then treated with sodium hydroxide to form the corresponding sodium salt.", "The sodium salt is then treated with sodium periodate to form the corresponding diol.", "The diol is then treated with hydrochloric acid to form the corresponding acid.", "The acid is then treated with sodium hydroxide to form the corresponding sodium salt.", "The sodium salt is then treated with sodium periodate to form the corresponding diol.", "The diol is then treated with hydrochloric acid to form the desired product, (4Z,7R,8E,10Z,12E,14E,17S,19Z)-7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid." ] } | |
CAS RN |
82864-77-5 |
Molecular Formula |
C5H8O6 |
Molecular Weight |
164.11 g/mol |
IUPAC Name |
2,4-dihydroxypentanedioic acid |
InChI |
InChI=1S/C5H8O6/c6-2(4(8)9)1-3(7)5(10)11/h2-3,6-7H,1H2,(H,8,9)(H,10,11) |
InChI Key |
FTWPXBYNGOWCHI-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C=C\C[C@@H](C(/C=C/C=C/C=C\C=C\[C@@H](C/C=C\CCC(=O)O)O)O)O |
SMILES |
CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)O)O)O)O |
Canonical SMILES |
C(C(C(=O)O)O)C(C(=O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




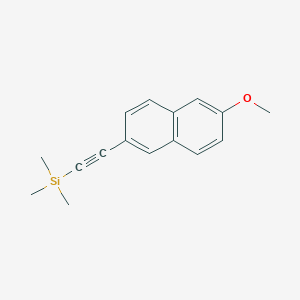

![3-Methylene-4-azabicyclo[2.2.2]octan-2-one, chloride, hydrate](/img/structure/B1612559.png)

